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Exenatide free base -

Exenatide free base

Catalog Number: EVT-14892877
CAS Number:
Molecular Formula: C184H282N50O60S
Molecular Weight: 4187 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of exenatide can be achieved through various methods, primarily focusing on solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Key steps in the synthesis process include:

  1. Amino Acid Activation: Each amino acid is activated using coupling agents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
  2. Coupling: The activated amino acid is coupled to the growing peptide chain.
  3. Cleavage and Deprotection: Once the desired sequence is achieved, the peptide is cleaved from the solid support and any protecting groups are removed.
  4. Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to isolate the pure exenatide free base.

Recent advancements have also explored recombinant DNA technology for producing exenatide by inserting the gene encoding exenatide into bacterial systems such as Escherichia coli, allowing for higher yields and more efficient production processes .

Molecular Structure Analysis

The molecular structure of exenatide free base consists of a linear chain of amino acids arranged in a specific sequence that facilitates its biological activity. The primary sequence includes several key residues that are crucial for receptor binding and activation:

  • Amino Acid Sequence: The sequence exhibits significant homology with human GLP-1, which enhances its efficacy as a GLP-1 receptor agonist.
  • Structural Features: Exenatide contains disulfide bonds that contribute to its stability and conformation, essential for its interaction with the GLP-1 receptor.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, revealing how exenatide mimics GLP-1 in its active form .

Chemical Reactions Analysis

Exenatide undergoes various chemical reactions during its synthesis and metabolic processing:

  1. Peptide Bond Formation: The primary reaction involved in synthesizing exenatide is the formation of peptide bonds between amino acids.
  2. Degradation Pathways: In vivo, exenatide is subject to enzymatic degradation by proteolytic enzymes, which can affect its half-life and efficacy.
  3. Stability Studies: Research indicates that modifications to exenatide's structure can enhance its stability against enzymatic degradation, thereby prolonging its action .
Mechanism of Action

Exenatide acts primarily through the activation of GLP-1 receptors located on pancreatic beta cells. The mechanism involves several key processes:

  • Insulin Secretion: Upon glucose stimulation, exenatide enhances insulin secretion from beta cells in a glucose-dependent manner.
  • Glucagon Suppression: It suppresses glucagon release from alpha cells, reducing hepatic glucose production.
  • Gastric Emptying Delay: Exenatide slows gastric emptying, which contributes to improved glycemic control post-meal.
Physical and Chemical Properties Analysis

Exenatide free base exhibits several notable physical and chemical properties:

Characterization techniques such as mass spectrometry and HPLC are commonly employed to analyze purity and confirm identity .

Applications

Exenatide free base has several significant applications in medical science:

  • Diabetes Management: Primarily used for managing type 2 diabetes mellitus by improving glycemic control.
  • Weight Loss Aid: Due to its appetite-suppressing effects, it is investigated for obesity treatment.
  • Cardiovascular Health: Ongoing research explores its potential protective effects on cardiovascular health due to its impact on weight loss and glycemic control .
Molecular Pharmacology of Exenatide Free Base

GLP-1 Receptor Agonism and Signal Transduction Mechanisms

Exenatide free base is a 39-amino acid peptide originally isolated from Heloderma suspectum (Gila monster) venom, sharing 53% sequence homology with human glucagon-like peptide-1 (GLP-1) [7] [10]. It acts as a potent and selective agonist at the GLP-1 receptor (GLP-1R), a class B G-protein-coupled receptor (GPCR) expressed on pancreatic β-cells, neurons, and other tissues [1] [2]. Unlike endogenous GLP-1, exenatide contains a glycine residue at position 2 instead of alanine, conferring resistance to dipeptidyl peptidase-4 (DPP-4)-mediated degradation. This extends its plasma half-life to 2.4 hours compared to native GLP-1’s 1–2 minutes [4] [7].

Binding to GLP-1R triggers dual signaling cascades:

  • Gαs-cAMP-PKA Pathway: Receptor activation stimulates adenylate cyclase, increasing intracellular cyclic AMP (cAMP) and activating protein kinase A (PKA). This enhances insulin gene transcription and exocytosis [1] [9].
  • β-Arrestin-ERK Pathway: Recruitment of β-arrestin activates extracellular signal-regulated kinases 1/2 (ERK1/2), promoting cell growth and survival [1].

Table 1: Structural and Functional Comparison of Exenatide vs. Native GLP-1

PropertyExenatideNative GLP-1
Amino Acid SequenceHGEGTFTSDLSKQMEEEAVRLFIEWLKNGGPSSGAPPPS-NH₂HAEGTFTSDVSSYLEGQAAKEFIAWLVKGRG-NH₂
DPP-4 ResistanceHigh (Gly² residue)Low (Ala² residue)
Plasma Half-life~2.4 hours1–2 minutes
Primary SignalingcAMP-PKA, β-arrestin-ERKcAMP-PKA

Modulation of Insulin Secretion and Glucagon Suppression Dynamics

Exenatide exerts glucose-dependent insulinotropic effects:

  • Insulin Secretion: At elevated glucose levels (>90 mg/dL), exenatide enhances insulin release by closing pancreatic β-cell KATP channels, depolarizing membranes, and opening voltage-gated Ca²⁺ channels. This increases Ca²⁺ influx and insulin vesicle exocytosis [2] [4].
  • Glucagon Suppression: Exenatide inhibits glucagon secretion by pancreatic α-cells during hyperglycemia via PKA-dependent inhibition of P/Q-type Ca²⁺ channels, reducing Ca²⁺-mediated exocytosis. Remarkably, this occurs despite minimal GLP-1R expression (<0.5%) on human α-cells [9].

Table 2: Hormonal Responses to Exenatide in Human Islets

Glucose ConcentrationInsulin SecretionGlucagon SecretionMechanism
Low (≤70 mg/dL)No changeNo change / IncreasePreserved counter-regulation
High (≥126 mg/dL)↑ 50–70%↓ 50–70%PKA-mediated Ca²⁺ channel inhibition

Impact on Beta-Cell Proliferation and Apoptosis Regulation

Exenatide enhances β-cell mass through dual regulation of proliferation and apoptosis:

  • Proliferation: Activation of the cAMP-PKA and ERK pathways upregulates transcription factors (PDX-1, FoxO1), promoting β-cell replication and neogenesis. In rodent models, chronic exenatide exposure increases β-cell mass by 50% [1].
  • Anti-apoptosis: Exenatide suppresses caspase-3 activity and upregulates anti-apoptotic proteins (Bcl-2, survivin). It inhibits endoplasmic reticulum (ER) stress-induced apoptosis by reducing CHOP and JNK phosphorylation [1] [9].

Neurohormonal Pathways Influencing Gastric Emptying and Satiety

Exenatide modulates central and peripheral neural circuits:

  • Gastric Emptying: Exenatide delays gastric emptying by 30–50% via vagal afferent activation. This is mediated by GLP-1R in the nucleus tractus solitarius (NTS), which relays signals to the dorsal motor nucleus, reducing gastric motility [2] [3] [5].
  • Satiety Induction: In obese humans, exenatide enhances functional connectivity between the NTS and hypothalamic satiety centers. fMRI studies show increased NTS-hypothalamus coherence correlated with reduced hunger scores (r = -0.54, p < 0.05) and decreased caloric intake by 129 kcal/meal [3] [5].

Table 3: Neural Targets of Exenatide in Appetite Regulation

Properties

Product Name

Exenatide free base

IUPAC Name

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid

Molecular Formula

C184H282N50O60S

Molecular Weight

4187 g/mol

InChI

InChI=1S/C184H282N50O60S/c1-16-94(10)147(178(289)213-114(52-58-144(257)258)163(274)218-121(73-101-77-195-105-39-24-23-38-103(101)105)168(279)215-116(68-90(2)3)165(276)205-107(41-26-28-61-186)158(269)219-122(75-134(189)243)154(265)198-79-135(244)196-83-139(248)231-63-30-43-129(231)175(286)225-127(87-238)174(285)223-125(85-236)155(266)200-80-136(245)202-96(12)181(292)233-65-32-45-131(233)183(294)234-66-33-46-132(234)182(293)232-64-31-44-130(232)176(287)222-124(84-235)150(190)261)229-170(281)119(71-99-34-19-17-20-35-99)217-166(277)117(69-91(4)5)214-159(270)108(42-29-62-194-184(191)192)212-177(288)146(93(8)9)228-151(262)95(11)203-156(267)111(49-55-141(251)252)208-161(272)112(50-56-142(253)254)209-162(273)113(51-57-143(255)256)210-164(275)115(59-67-295-15)211-160(271)110(47-53-133(188)242)207-157(268)106(40-25-27-60-185)206-172(283)126(86-237)224-167(278)118(70-92(6)7)216-169(280)123(76-145(259)260)220-173(284)128(88-239)226-180(291)149(98(14)241)230-171(282)120(72-100-36-21-18-22-37-100)221-179(290)148(97(13)240)227-138(247)82-199-153(264)109(48-54-140(249)250)204-137(246)81-197-152(263)104(187)74-102-78-193-89-201-102/h17-24,34-39,77-78,89-98,104,106-132,146-149,195,235-241H,16,25-33,40-76,79-88,185-187H2,1-15H3,(H2,188,242)(H2,189,243)(H2,190,261)(H,193,201)(H,196,244)(H,197,263)(H,198,265)(H,199,264)(H,200,266)(H,202,245)(H,203,267)(H,204,246)(H,205,276)(H,206,283)(H,207,268)(H,208,272)(H,209,273)(H,210,275)(H,211,271)(H,212,288)(H,213,289)(H,214,270)(H,215,279)(H,216,280)(H,217,277)(H,218,274)(H,219,269)(H,220,284)(H,221,290)(H,222,287)(H,223,285)(H,224,278)(H,225,286)(H,226,291)(H,227,247)(H,228,262)(H,229,281)(H,230,282)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H4,191,192,194)/t94-,95-,96-,97+,98+,104-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,146-,147-,148-,149-/m0/s1

InChI Key

HTQBXNHDCUEHJF-XWLPCZSASA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC9=CN=CN9)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC9=CN=CN9)N

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